molecular formula C14H11ClO2 B8723440 (4-Chlorophenyl)(2-hydroxy-3-methylphenyl)methanone CAS No. 6279-04-5

(4-Chlorophenyl)(2-hydroxy-3-methylphenyl)methanone

Cat. No.: B8723440
CAS No.: 6279-04-5
M. Wt: 246.69 g/mol
InChI Key: RTAQNUUHINNFBO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-hydroxy-3-methylphenyl)methanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

6279-04-5

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chlorophenyl)-(2-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8,16H,1H3

InChI Key

RTAQNUUHINNFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorobenzene (78.79 g, 71.6 ml; 0.7 mole) and AlCl3 (14 g, 0.105 mole) were mixed, stirred and treated with a solution of 2-hydroxy-3-methylbenzoic acid chloride (12 g, 0.07 mole) in chlorobenzene (20 ml). The mixture was stirred and heated at 100° C. overnight. The cooled mixture was added to conc. HCl (10 ml) and ice, extracted with ether, and ether washed with saturated sodium bicarbonate solution, dried (Na2SO4), filtered and the filtrate distilled, to give (after removal of the ether), a main fraction 2-hydroxy-3-methyl-4'-chlorobenzophenone, b.p. 148°-152° C./0.5 mm (8.18 g), which solidified to yellow microplates, m.p. 55°-58° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
71.6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chlorobenzene (78.79g, 71.6ml; 0.7mole), AlCl3, (14g, 0.105mole) were mixed, stirred and treated with a solution of 2-hydroxy-3-methylbenzoic acid chloride (12g, 0.07mole) in chlorobenzene (20ml). The mixture was stirred and heated at 100°C overnight. The cooled mixture was added to conc. HCl (10ml) and ice, extraction with ether, and ether washed with saturated sodium bicarbonate solution, dried (Na2SO4), filtered and the filtrate distilled, to give (after removal of the ether), a main fraction 2-hydroxy-3-methyl-4'-chlorobenzophenone, b.p. 148°-152°C/0.5mm (8.18g), which solidified to yellow microplates, m.p. 55°-58°C.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
14g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71.6 mL
Type
solvent
Reaction Step Three

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